Adh 1;adh-1;adh1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

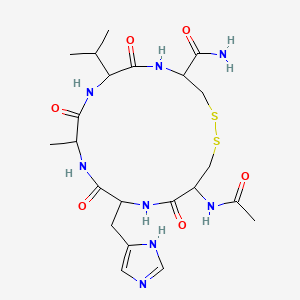

16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVLRGLGWNWPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N8O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Alcohol Dehydrogenase 1 Adh1 Enzyme: Molecular and Cellular Research

Molecular and Genetic Characterization of ADH1

The genetic blueprint of ADH1 reveals a complex and highly regulated system. Its structure, location within the genome, and the mechanisms governing its expression are key to understanding its function.

Gene Structure and Organization

The physical arrangement of the ADH1 gene, including its coding and non-coding sequences, provides insight into its evolutionary history and regulation.

The coding sequence of the class I ADH gene is segmented into multiple exons, separated by non-coding introns. In several mammalian species, including humans, mice, and rats, the ADH1 gene characteristically spans approximately 13-15 kilobases (kb) and is composed of nine exons and eight introns. nih.govnih.gov This conserved structure underscores the evolutionary importance of this gene family. nih.gov The precise splicing of these exons is crucial for producing a functional ADH1 protein.

| Species | Gene | Exons | Introns | Approximate Size |

| Human | ADH1B | 9 | 8 | 15 kb |

| Mouse | Adh-1 | 9 | 8 | Not specified |

| Rat | Adh1 | 9 | 8 | 13 kb |

This table summarizes the exon-intron architecture of the ADH1 gene in different species.

The ADH1 genes are not randomly distributed within the genome but are organized into a tightly linked cluster. In humans, the three class I genes (ADH1A, ADH1B, and ADH1C) are located in a head-to-tail arrangement within an 80 kb region on the long arm of chromosome 4, specifically in the 4q22 region. nih.gov This clustering suggests that these genes arose from sequential gene duplication events from a common ancestral gene. nih.gov Similar clustering is observed in other organisms; for instance, in rice, the Adh1 and Adh2 loci are found on chromosome 11. nih.gov In the model plant Arabidopsis thaliana, the single ADH1 gene is located on chromosome 1. uniprot.org

| Organism | Gene(s) | Chromosomal Location |

| Human | ADH1A, ADH1B, ADH1C | Chromosome 4 (4q22) nih.gov |

| Rat | Adh1 | Not specified |

| Mouse | Adh1 | Not specified |

| Rice | Adh1, Adh2 | Chromosome 11 nih.gov |

| Tomato | SlADH family | Distributed across 10 of 12 chromosomes, mainly 4 and 11 frontiersin.org |

| Arabidopsis thaliana | ADH1 | Chromosome 1 uniprot.org |

This table details the chromosomal location of ADH1 genes across various species.

Gene Expression and Regulation

The expression of the ADH1 gene is a finely tuned process, controlled at both the transcriptional and post-transcriptional levels to meet the metabolic needs of the organism and respond to external stimuli.

The initiation of ADH1 gene transcription is governed by a complex interplay of promoter elements and transcription factors. The promoter region of the ADH1 gene contains several conserved DNA sequences that serve as binding sites for proteins that initiate or modulate transcription.

Key promoter elements include:

TATA box: A core promoter element that helps position the RNA polymerase for transcription initiation. In the yeast ADH1 promoter, a functional TATAAA sequence has been identified. researchgate.net

CCAAT box: Another common promoter element involved in binding transcription factors.

Glucocorticoid Response Elements (GREs): The human ADH2 gene contains sequences with homology to GREs, suggesting that its expression can be regulated by glucocorticoid hormones like dexamethasone (B1670325). pnas.orghoustonmethodist.org

A variety of transcription factors have been identified that regulate ADH1 expression:

In yeast (Saccharomyces cerevisiae), the Autonomously replicating sequence-binding factor 1 (ABF1) acts as a transcriptional activator by binding to sites in both the promoter and coding regions. nih.gov Other key transcription factors include Adr1p and Cat8p . researchgate.net

In rice, a number of transcription factors are implicated in regulating ADH1, including MYB, bZIP, ARF, and ERF as potential activators, and WRKY, ABI4, and MYC as potential repressors. nih.gov

In humans, transcription factors such as GATA-2 and HNF-3β regulate the ADH1A gene. nih.gov Furthermore, the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, directly induces the expression of ADH1A and ADH1B. nih.gov The expression of ADH genes is also influenced by steroid hormones.

| Regulatory Factor | Organism | Role |

| ABF1 | S. cerevisiae | Transcriptional activator nih.gov |

| Adr1p, Cat8p | S. cerevisiae | Key regulators researchgate.net |

| MYB, bZIP, ARF, ERF | Rice | Potential transcriptional activators nih.gov |

| WRKY, ABI4, MYC | Rice | Potential transcriptional repressors nih.gov |

| GATA-2, HNF-3β | Human | Regulate ADH1A nih.gov |

| Farnesoid X receptor (FXR) | Human | Induces ADH1A and ADH1B expression nih.gov |

| Glucocorticoids (e.g., Dexamethasone) | Rat, Human | Induce Class I ADH mRNA pnas.orghoustonmethodist.orgnih.gov |

| Abscisic acid (ABA) | Barley | Up-regulates Adh1 mRNA nih.gov |

| Gibberellic acid (GA3) | Barley | Down-regulates Adh1 mRNA nih.gov |

This table outlines various factors involved in the transcriptional control of the ADH1 gene.

After the ADH1 gene is transcribed into precursor messenger RNA (pre-mRNA), its expression is further controlled by several post-transcriptional mechanisms. nih.govbiorxiv.orgnih.gov These processes determine the stability, translation efficiency, and ultimate fate of the mRNA molecule.

One of the key mechanisms of post-transcriptional regulation is through microRNAs (miRNAs). youtube.com These are small, non-coding RNA molecules that can bind to target mRNAs, typically leading to translational repression or mRNA degradation. researchgate.net Research suggests that specific miRNAs may be involved in regulating the expression of ADH1B. While direct targets for ADH1 are still being fully elucidated, studies have shown that miRNAs play a significant role in modulating the broader family of alcohol and aldehyde dehydrogenase enzymes.

Another potential regulatory mechanism involves the stability of the mRNA transcript itself. For instance, treatment with the glucocorticoid dexamethasone was found to potentially enhance the stability of class I ADH mRNA, leading to increased protein levels. houstonmethodist.org

| Regulatory Molecule/Process | Target Gene/Process | Effect |

| microRNAs (miRNAs) | ADH1B mRNA (potential) | Regulation of expression |

| Dexamethasone | Class I ADH mRNA stability | Potential enhancement houstonmethodist.org |

This table summarizes post-transcriptional regulatory mechanisms affecting ADH1 expression.

Environmental and Metabolic Inducers/Repressors

The expression of the Alcohol Dehydrogenase 1 (ADH1) gene is regulated by a variety of environmental and metabolic signals. In plants such as Arabidopsis, ADH1 expression is induced by several environmental stressors, including hypoxia (low oxygen), dehydration, low temperatures, and high salinity. frontiersin.orgunibo.itnih.gov The phytohormone abscisic acid (ABA) is also a known inducer, and the response to dehydration is dependent on ABA. nih.govuniprot.org Other inducers in plants include sucrose (B13894) and caffeine. uniprot.org This stress-induced expression suggests a role for ADH1 in plant survival and acclimation to adverse conditions. uniprot.org

In humans, metabolic factors play a significant role in regulating ADH1 expression. Bile acids, through the nuclear receptor farnesoid X receptor (FXR), have been shown to increase ADH1 mRNA, protein levels, and activity in human hepatocytes. nih.gov Both the natural FXR ligand chenodeoxycholic acid (CDCA) and synthetic agonists can induce ADH1 gene expression, providing a direct link between bile acid signaling and alcohol metabolism. nih.gov

In fungi, such as Saccharomyces cerevisiae, the regulation of ADH1 is heavily influenced by the available carbon source. mdpi.com The ADH1 gene is highly expressed when cells are grown on glucose, facilitating the fermentation process by reducing acetaldehyde (B116499) to ethanol (B145695). mdpi.comnih.gov Conversely, its expression is repressed when grown in the presence of a non-fermentable carbon source like ethanol. mdpi.com

The following table summarizes key inducers of ADH1 expression across different organisms.

| Organism/System | Inducer | Notes |

| Plants (Arabidopsis) | Hypoxia, Dehydration, Cold, Salt (NaCl) | Part of the plant's response to various environmental stresses. frontiersin.orgunibo.itnih.govuniprot.org |

| Abscisic Acid (ABA) | A phytohormone involved in stress responses. nih.govuniprot.org | |

| Sucrose, Caffeine | Other chemical inducers of ADH1 expression. uniprot.org | |

| Humans (Hepatocytes) | Bile Acids (e.g., CDCA), GW4064 | Mediated by the farnesoid X receptor (FXR). nih.gov |

| Fungi (S. cerevisiae) | Glucose | Highly expressed during fermentation. mdpi.com |

Tissue-Specific Expression Patterns

The expression of ADH1 exhibits distinct patterns across different tissues and developmental stages, which vary between species.

In humans, the class I ADH enzymes, encoded by the ADH1A, ADH1B, and ADH1C genes, are most prominently expressed in the liver, where they account for the majority of ethanol-oxidizing capacity. nih.govwikipedia.orgnih.govsinobiological.com High levels of ADH1 are also found in the lining of the stomach. wikipedia.org Lower levels of expression have been noted in various other tissues. nih.gov Data from the Human Protein Atlas indicates selective cytoplasmic expression in hepatocytes. proteinatlas.org

In mice, the Adh-1 gene is expressed in a highly regulated manner during development. nih.gov Transcripts are first detected around embryonic day 10.5 in the mesonephros. nih.gov During fetal development, Adh-1 is expressed in the epidermis and in tissues that continue to express it after birth, including the liver, kidney, gut epithelium, adrenal cortex, testis, and ovary. nih.gov A strong but transient expression is also observed in the mesenchyme of the developing lungs. nih.gov

The table below details the primary sites of ADH1 expression in humans and mice.

| Species | Primary Tissues of Expression | Other Tissues |

| Human | Liver, Stomach lining wikipedia.org | Various extrahepatic tissues at lower levels. nih.gov |

| Mouse | Liver, Kidney, Gut epithelium, Adrenal cortex, Testis interstitium, Ovarian stroma, Epidermis (adult) nih.gov | Mesonephros, nasal and genital regions, developing lungs (embryonic/fetal) nih.gov |

Protein Structure and Conformation

Subunit Composition and Oligomeric States (e.g., homodimers, heterodimers, homotetramers)

The quaternary structure of the ADH1 enzyme varies significantly between different organisms. In higher eukaryotes like mammals, ADH1 enzymes are typically dimeric, while in lower eukaryotes like yeast, they are tetrameric. nih.govacs.org

Human class I ADH is a dimeric enzyme. uniprot.org The genes ADH1A, ADH1B, and ADH1C encode for the α, β, and γ subunits, respectively. nih.govnih.gov These subunits can combine to form either homodimers (e.g., αα, ββ, γγ) or heterodimers (e.g., αβ, αγ, βγ). nih.govsinobiological.comnih.gov The ability of these subunits to form heterodimers is due to the high structural similarity at the dimer interface region. nih.gov

In contrast, ADH1 from the yeast Saccharomyces cerevisiae is a homotetramer, composed of four identical subunits. nih.govacs.orgacs.orgnih.gov This tetrameric enzyme can dissociate into inactive dimers or monomers under mild heat treatment. nih.govacs.org

| Organism | Oligomeric State | Subunit Composition |

| Human | Dimer uniprot.org | Can exist as homodimers or heterodimers of α, β, and γ subunits. nih.govsinobiological.com |

| Yeast (S. cerevisiae) | Tetramer nih.govacs.org | A homotetramer composed of four identical subunits. nih.govacs.org |

| Higher Eukaryotes (general) | Dimeric nih.govacs.org | N/A |

| Prokaryotes & Lower Eukaryotes (general) | Tetrameric nih.govacs.org | N/A |

Active Site Architecture and Catalytic Residues

The active site of ADH1 contains a catalytic zinc atom and a binding pocket for the coenzyme NAD+ and the alcohol substrate. wikipedia.org The architecture is highly conserved among different forms of ADH1.

In human ADH1, the active site is composed of a zinc atom coordinated by the residues Cysteine-46, Cysteine-174, and Histidine-67. wikipedia.org Other key residues in the active site include Threonine-48, Histidine-51, Isoleucine-269, Valine-292, Alanine-317, and Phenylalanine-319. wikipedia.org The substrate binds to the zinc ion, which lowers the pKa of its hydroxyl group. ebi.ac.uk The catalytic mechanism involves a proton relay system where His-51 deprotonates a serine or threonine at position 48, which in turn deprotonates the alcohol substrate, facilitating the transfer of a hydride ion to NAD+. wikipedia.orgebi.ac.uk Residues such as Phe-319, Ala-317, and Val-292 help to stabilize the NAD+ coenzyme through hydrogen bonds. wikipedia.org

In yeast ADH1, the catalytic zinc is coordinated by Cysteine-43, Cysteine-153, and Histidine-66. acs.orgnih.gov A key catalytic residue, Glutamate-67, is also found near the active site zinc and its substitution significantly decreases catalytic efficiency. acs.orgnih.gov

Zinc-Binding Motifs and Coordination

ADH1 is a zinc-containing enzyme, with each subunit typically binding two zinc ions. wikipedia.orgebi.ac.uk These two zinc atoms have distinct roles: one is catalytic and the other is structural. wikipedia.orgnih.govresearchgate.net

The catalytic zinc is located in the active site and is directly involved in the chemical reaction. ebi.ac.uknih.gov It is tetrahedrally coordinated by three amino acid residues and a water molecule or the substrate's hydroxyl group. wikipedia.org In human ADH1, the coordinating residues are Cys-46, Cys-174, and His-67. wikipedia.org In yeast ADH1, the ligands are Cys-43, Cys-153, and His-66. acs.orgnih.gov

The structural zinc is not directly involved in catalysis but plays a crucial role in maintaining the protein's tertiary structure and stability. nih.govnih.gov This zinc ion is typically coordinated by four cysteine residues located within a short segment of the polypeptide chain (Cys-97, Cys-100, Cys-103, and Cys-111 in horse liver ADH). wikipedia.org Removal of this structural zinc makes the enzyme highly sensitive to heat denaturation without affecting its immediate catalytic activity. nih.gov

| Zinc Ion Type | Function | Coordinating Residues (Human ADH1) | Coordinating Residues (Yeast ADH1) |

| Catalytic | Binds substrate; participates directly in catalysis. wikipedia.orgebi.ac.uknih.gov | Cys-46, Cys-174, His-67 wikipedia.org | Cys-43, Cys-153, His-66 acs.orgnih.gov |

| Structural | Maintains protein stability and tertiary structure. wikipedia.orgnih.govnih.gov | Four Cysteine residues wikipedia.org | N/A (four Cys ligands in homologous enzymes) |

Structural Homology with Other Dehydrogenases

ADH1 belongs to the large superfamily of medium-chain dehydrogenases/reductases (MDR), which are found across all domains of life. nih.govyeastgenome.org Members of this superfamily share a common structural fold and often contain zinc. yeastgenome.org All vertebrate ADH classes share around 60% amino acid sequence identity, while isoenzymes within a class share over 90% identity. nih.gov

This structural conservation across different species and isoenzymes underscores a common evolutionary origin and a conserved catalytic mechanism for alcohol oxidation. wikipedia.org A glutathione-dependent formaldehyde (B43269) dehydrogenase, identical to class III alcohol dehydrogenase (ADH3/ADH5), is believed to be the ancestral enzyme for the entire ADH family. wikipedia.org

Protein Localization and Compartmentation

Alcohol Dehydrogenase 1 (ADH1) is predominantly localized in the cytoplasm, where it plays a crucial role in ethanol metabolism. ebi.ac.uk In the yeast Saccharomyces cerevisiae, ADH1 is considered a cytosolic enzyme. wikigenes.org However, studies have also indicated its presence associated with the plasma membrane. uniprot.org In hepatocytes, the primary cells of the liver, ADH1 shows a diffuse cytoplasmic staining pattern, with a modest predominance in the perivenous region. researchgate.net

Under certain conditions, such as hypoxia, the subcellular localization of ADH1 can be more dynamic. In yeast, ADH1 is among the metabolic enzymes that can transiently assemble into cytoplasmic foci known as META bodies (Metabolic Enzymes Transiently Assembling bodies). researchgate.net This compartmentation is a form of liquid-liquid phase separation that may serve to regulate metabolic pathways in response to environmental changes. researchgate.net The spatial reorganization of enzymes like ADH1 into these bodies is believed to be a mechanism for controlling biocatalytic cascade reactions. researchgate.net

In the plant Arabidopsis thaliana, ADH1 is also found in the cytosol and associated with the plasma membrane. uniprot.org The localization of ADH1 within specific subcellular compartments is critical for its function in processing alcohols and aldehydes, ensuring its proximity to substrates and coenzymes.

Enzymatic Activity and Reaction Mechanisms of ADH1

The enzymatic activity of Alcohol Dehydrogenase 1 involves the catalysis of a reversible oxidation-reduction reaction. wikipedia.org Specifically, it facilitates the interconversion between primary or secondary alcohols and their corresponding aldehydes or ketones. wikipedia.orgnih.gov This process is a key step in alcohol metabolism, particularly the oxidation of ethanol to acetaldehyde. wikipedia.orgnih.gov

The catalytic mechanism of ADH1 is dependent on a zinc atom located at the active site. ebi.ac.ukwikipedia.org This catalytic zinc ion is crucial for the enzyme's function, coordinating with the alcohol substrate to facilitate the transfer of a hydride ion to the coenzyme NAD+. wikipedia.orgebi.ac.uk The reaction proceeds through a proton relay system involving specific amino acid residues, such as histidine and serine/threonine, which act as general bases to deprotonate the alcohol's hydroxyl group. ebi.ac.uk The binding of the coenzyme NAD+ can induce a conformational change in the enzyme. nih.gov The subsequent binding of the alcohol substrate to the enzyme-NAD+ complex allows for the hydride transfer from the alcohol to NAD+, resulting in the formation of NADH and the release of the aldehyde or ketone product. wikipedia.orgnih.gov

In yeast, the structure of ADH1 has been shown to have asymmetric dimeric subunits, which are believed to be relevant to the catalytic mechanism. nih.govacs.org This asymmetry may represent different intermediate states in the displacement of zinc-bound water by the alcohol or aldehyde substrate. nih.govacs.org

ADH1 exhibits a broad but distinct substrate specificity, with varying affinities for different alcohols and aldehydes. uniprot.org The enzyme's substrate-binding pocket, characterized by several large hydrophobic residues, influences this specificity. acs.org

ADH1 generally shows the highest activity with ethanol. acs.org The catalytic efficiency of yeast ADH1 on primary alcohols tends to decrease as the carbon chain length increases. acs.org While it can oxidize a range of primary and secondary alcohols, its activity on secondary alcohols is generally weaker. uniprot.orgnih.gov For instance, yeast ADH1 has very low activity on 2-propanol. nih.gov

Methanol is a very poor substrate for some mammalian ADH1 enzymes. nih.gov The affinity of ADH for different alcohols can be compared using their Michaelis constant (Km) values, where a lower Km indicates higher affinity. For liver ADH, the Km for ethanol is significantly lower than for methanol, indicating a much higher affinity for ethanol. chegg.com

| Substrate | Relative Activity/Affinity Notes |

|---|---|

| Ethanol | Generally the best substrate with high affinity (low Km). acs.orgchegg.com |

| Methanol | Poor substrate with low affinity (high Km). nih.govchegg.com |

| Primary Alcohols (e.g., 1-propanol, 1-butanol) | Activity generally decreases with increasing chain length. acs.org |

| Secondary Alcohols (e.g., 2-propanol) | Weak activity compared to primary alcohols. nih.gov |

In the reverse reaction, ADH1 can reduce aldehydes to their corresponding alcohols. The primary aldehyde substrate in the context of ethanol metabolism is acetaldehyde. wikipedia.orgnih.gov Yeast ADH1 catalyzes the reduction of acetaldehyde to ethanol during glucose fermentation. nih.gov The enzyme also shows activity towards other aldehydes, such as acetone, though with different kinetic parameters. researchgate.net The preference for aldehyde reduction is a key function of ADH1, particularly in fermentative organisms. researchgate.net

| Substrate | Km Value (µM) | Organism/Enzyme Source |

|---|---|---|

| Acetaldehyde | 680 | Recombinant ADH-1 (Trichomonas vaginalis) |

| Acetone | 169 | Recombinant ADH-1 (Trichomonas vaginalis) |

Data derived from a study on Trichomonas vaginalis ADH-1 and may not be representative of all ADH1 enzymes. researchgate.net

The catalytic activity of ADH1 is strictly dependent on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which acts as an electron acceptor in the oxidation of alcohols. ebi.ac.ukwikipedia.org During the reaction, NAD+ is reduced to NADH. wikipedia.org For the enzymatic cycle to continue, NADH must be re-oxidized back to NAD+. This regeneration of NAD+ is a critical aspect of cellular metabolism. wikipedia.org

In fermentative processes, such as in yeast, the reduction of acetaldehyde to ethanol by ADH1 serves the primary purpose of regenerating NAD+ from the NADH produced during glycolysis. wikipedia.org This ensures a continuous supply of NAD+ for the energy-generating glycolytic pathway to proceed. wikipedia.org The binding of NAD(H) to the enzyme is a crucial step in the catalytic cycle, and specific amino acid residues within the coenzyme binding pocket are important for affinity and specificity. nih.govnih.gov The enzyme facilitates the transfer of a hydride ion from the alcohol substrate to NAD+, forming NADH and the corresponding aldehyde or ketone. youtube.com The regeneration of NAD+ from NADH is essential to make biocatalytic processes involving ADH sustainable. researchgate.netresearchgate.net

Kinetic Parameters (e.g., Km, Vmax)

The kinetic properties of an enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), are crucial for understanding its function and affinity for its substrates. For Alcohol Dehydrogenase 1 (ADH1), these parameters vary depending on the organism and the specific substrate (either alcohol or aldehyde).

In the yeast Saccharomyces cerevisiae, ADH1 is the primary enzyme responsible for ethanol production during fermentation. oup.com It exhibits a high Km value for ethanol, which is consistent with ethanol being a product of the reaction rather than a substrate under fermentative conditions. oup.com The Km for ethanol is reported to be in the range of 17 to 20 mM.

In the zygomycete fungus Mucor circinelloides, ADH1 also plays a central role in fermentative metabolism. nih.govnih.gov Kinetic analysis of the purified ADH1 enzyme from this organism revealed a higher affinity for acetaldehyde than for ethanol, indicating its primary function is the reduction of acetaldehyde to produce ethanol. nih.govresearchgate.net The kinetic constants for the purified ADH1 from M. circinelloides have been determined for its key substrates and cofactors. researchgate.net

Table 1: Kinetic Parameters of ADH1 from Mucor circinelloides

| Substrate/Cofactor | Apparent Km (mM) |

|---|---|

| Acetaldehyde | 1.1 |

| Ethanol | 12.5 |

| NADH | 0.05 |

| NAD+ | 0.21 |

These data quantitatively confirm that the in vivo role of ADH1 in M. circinelloides is predominantly the conversion of acetaldehyde to ethanol. researchgate.net

Regulatory Mechanisms of Enzyme Activity

The activity of ADH1 is tightly controlled within the cell to meet metabolic demands. This regulation occurs through various mechanisms, including allosteric modulation and post-translational modifications.

Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, causing a conformational change that alters the enzyme's activity. While allosteric regulation is a known mechanism for many enzymes, specific allosteric modulators for the microbial ADH1 enzymes from Saccharomyces cerevisiae and Mucor circinelloides are not extensively detailed in current research literature. Regulation of ADH1 in these organisms appears to be primarily controlled at the level of gene expression in response to carbon sources like glucose. nih.gov

Post-translational modifications (PTMs) are covalent chemical changes to a protein after its synthesis, which can significantly impact its activity, stability, and localization. The ADH1 enzyme in Saccharomyces cerevisiae (Adh1p) is known to undergo a variety of PTMs. These modifications include:

Acetylation

Phosphorylation

Succinylation

Sumoylation

Ubiquitinylation

According to the Saccharomyces Genome Database, the Adh1 protein can be modified at 41 different residues, highlighting a complex layer of regulatory control. yeastgenome.org These modifications can fine-tune the enzyme's function in response to cellular signals and environmental conditions.

Biological Roles and Metabolic Pathways Involving ADH1

ADH1 is a key enzyme in the fermentative metabolism of many microorganisms, where it catalyzes the final step of alcohol production. This process is crucial for regenerating the NAD+ consumed during glycolysis, allowing the cell to continue producing ATP under anaerobic or low-oxygen conditions. oup.comuniprot.org

In the baker's yeast Saccharomyces cerevisiae, ADH1 is the principal fermentative alcohol dehydrogenase responsible for the large-scale production of ethanol from glucose. oup.com It efficiently catalyzes the reduction of acetaldehyde to ethanol, which is then excreted from the cell. oup.comuniprot.org This reaction is vital for regenerating NAD+ from NADH, a necessary step for sustained glycolytic flux. uniprot.org Strains lacking a functional ADH1 gene show significantly impaired ethanol production. oup.com

Similarly, in the fungus Mucor circinelloides, ADH1 is the critical enzyme for ethanol biosynthesis. nih.govumich.mx Genetic studies have shown that deleting the adh1 gene drastically reduces ethanol production by 85–90%. nih.gov Kinetic analyses confirm that the enzyme's primary role is to convert acetaldehyde to ethanol. nih.govresearchgate.net This function is essential for the fungus's ability to grow under anaerobic conditions and is a key part of its fermentative and oxidative metabolism. nih.gov

Role in Fermentative Metabolism

Anaerobic Fermentation Pathways in Plants

Under anaerobic conditions, such as those caused by waterlogging or submergence, plants shift from aerobic respiration to anaerobic fermentation to sustain ATP production. cabidigitallibrary.orgnih.gov A key enzyme in this pathway is Alcohol Dehydrogenase 1 (ADH1). cabidigitallibrary.orgnih.gov In maize, for instance, Adh1 and Adh2 genes are responsible for converting acetaldehyde to ethanol. cabidigitallibrary.org This process is crucial for regenerating NAD+, which is essential for the continuation of glycolysis and the production of ATP. cabidigitallibrary.org

The significance of ADH1 in plant survival under low-oxygen stress is underscored by studies on mutants. Plants lacking a functional ADH1 gene exhibit increased sensitivity to waterlogging, indicating the critical role of the fermentation pathway in tolerance to anaerobic environments. maxwellsci.com In Arabidopsis, ADH1 and pyruvate (B1213749) decarboxylase (PDC) are pivotal for the fermentative metabolism during oxygen deprivation. nih.gov Interestingly, research suggests that hypoxic niches may exist within plants even under aerobic conditions, highlighting a potential role for fermentative metabolism and ADH1 in normal plant growth and development. nih.gov

Recent studies in Arabidopsis have further elucidated the role of ethanol produced via ADH1. It has been shown that ethanol can promote autophagy-dependent submergence tolerance. nih.gov Mutants with deficiencies in ethanol production (adh1 mutants) display impaired tolerance to submergence and reduced formation of autophagosomes, suggesting that the ethanol generated during anaerobic fermentation is a key signal for autophagy-mediated survival. nih.gov

| Plant Species | Gene/Enzyme | Function in Anaerobic Fermentation | Reference |

| Maize (Zea mays) | Adh1, Adh2 | Converts acetaldehyde to ethanol, regenerating NAD+ for glycolysis. | cabidigitallibrary.org |

| Arabidopsis thaliana | ADH1 | Catalyzes the conversion of aldehyde to ethanol, essential for submergence-induced autophagy and tolerance. | nih.govnih.gov |

| Coix (Coix lacryma-jobi L.) | ADH1 | Sensitive to waterlogging and participates in the tolerance and adaptive process under anaerobic conditions. | maxwellsci.com |

Contribution to Alcohol and Aldehyde Detoxification

Alcohol Dehydrogenase 1 (ADH1) is a principal enzyme in the metabolism of ethanol in various organisms, including humans. ontosight.aiontosight.ai It catalyzes the oxidation of ethanol to acetaldehyde, a critical first step in the detoxification process. ontosight.aixcode.life This reaction takes place primarily in the liver and the lining of the stomach. wikipedia.orgyoutube.com The conversion of ethanol to acetaldehyde is a reversible reaction that utilizes NAD+ as a coenzyme. ontosight.ai

The acetaldehyde produced is a toxic compound and a known carcinogen, responsible for many of the adverse effects of alcohol consumption. xcode.lifelifecodegx.com Therefore, its efficient removal is crucial. This is achieved through further oxidation to acetate (B1210297) by aldehyde dehydrogenase (ALDH) enzymes. nih.gov Variations in the genes encoding ADH1, such as ADH1B and ADH1C, can lead to enzymes with different catalytic activities. nih.govresearchgate.net Certain variants of ADH1B, for example, metabolize ethanol to acetaldehyde at a much faster rate, which can lead to a transient buildup of acetaldehyde and is associated with a protective effect against alcoholism. nih.gov

| Enzyme | Gene | Substrate | Product | Location | Significance |

| Alcohol Dehydrogenase 1 (ADH1) | ADH1A, ADH1B, ADH1C | Ethanol | Acetaldehyde | Liver, Stomach | Initial and rate-limiting step in ethanol metabolism. ontosight.aiontosight.aiwikipedia.org |

| Aldehyde Dehydrogenase (ALDH) | ALDH2 | Acetaldehyde | Acetate | Liver Mitochondria | Detoxification of the toxic acetaldehyde. nih.gov |

Acetaldehyde Metabolism

The metabolism of acetaldehyde, a toxic intermediate of ethanol oxidation, is a critical process for preventing cellular damage. nih.gov ADH1 initiates this pathway by converting ethanol to acetaldehyde. ontosight.ai In yeast, ADH1 is the primary enzyme responsible for the reduction of acetaldehyde to ethanol during glucose fermentation. oup.comacs.org However, in humans and other animals, the reaction catalyzed by ADH1 primarily proceeds in the direction of acetaldehyde production from ethanol. wikipedia.org

The rate of acetaldehyde production is significantly influenced by genetic variations in the ADH1B and ADH1C genes. xcode.liferesearchgate.net For instance, the ADH1B2 isoenzyme, common in East Asian populations, oxidizes ethanol to acetaldehyde at a much higher rate than the ADH1B1 isoenzyme, which is more prevalent globally. nih.gov This rapid conversion leads to an accumulation of acetaldehyde, causing unpleasant symptoms and thereby discouraging excessive alcohol consumption. nih.gov The subsequent detoxification of acetaldehyde to the harmless substance acetic acid is carried out by the enzyme aldehyde dehydrogenase (ALDH). xcode.life For effective alcohol detoxification, the coordinated action of both ADH and ALDH is essential. xcode.life In the locust-specific fungus Metarhizium acridum, MaADH1 functions in an acetaldehyde detoxification mechanism under hypoxic conditions by converting acetaldehyde to the less toxic ethanol. nih.gov

Formaldehyde Detoxification (related enzymes)

While ADH1 is primarily associated with ethanol metabolism, it also plays a role in the detoxification of other aldehydes, including formaldehyde. researchgate.net However, the primary enzyme responsible for formaldehyde detoxification in humans is Class III alcohol dehydrogenase (ADH5), which is also known as glutathione-dependent formaldehyde dehydrogenase (FDH). nih.govresearchgate.net This enzyme catalyzes the oxidation of formaldehyde in a glutathione-dependent reaction. researchgate.net

Genetic studies in Schizosaccharomyces pombe have shown that in addition to a dedicated formaldehyde-detoxifying enzyme (Fmd1), both Adh1 and another aldehyde dehydrogenase (Atd1) contribute to tolerance against formaldehyde and acetaldehyde. researchgate.net The ancestral form of the entire ADH family is believed to be a glutathione-dependent formaldehyde dehydrogenase, highlighting the ancient and critical role of this detoxification pathway. wikipedia.org

| Enzyme | Alternative Name | Function | Cofactor/Dependency |

| Class III ADH (ADH5) | Glutathione-dependent formaldehyde dehydrogenase (FDH) | Primary enzyme for formaldehyde detoxification. nih.govresearchgate.net | Glutathione |

| ADH1 | Alcohol Dehydrogenase 1 | Contributes to formaldehyde detoxification. researchgate.net | NAD+ |

Involvement in Retinoid Metabolism

Alcohol Dehydrogenase 1 plays a significant role in the metabolism of retinoids, which are a class of compounds derived from vitamin A. nih.govnih.gov Retinoic acid, the active metabolite of vitamin A, is a crucial signaling molecule that regulates growth and development. nih.govnih.gov The synthesis of retinoic acid from retinol (B82714) (vitamin A) is a two-step process, and ADH1 is involved in the first, rate-limiting step. nih.govmdpi.com

Genetic studies in mice have been instrumental in elucidating the role of ADH1 in retinoid metabolism. nih.govnih.gov These studies have demonstrated that ADH1 is essential for the clearance of excess retinol, thereby preventing vitamin A toxicity. nih.govnih.govclinpgx.org In adipose tissue, both ADH1, which catalyzes the initial step of retinol oxidation, and retinaldehyde dehydrogenase (Raldh1), responsible for the subsequent synthesis of retinoic acid, have been identified. mdpi.com

Retinol Oxidation to Retinaldehyde

The conversion of retinol to retinaldehyde is the first and reversible step in the synthesis of retinoic acid. researchgate.netacs.org Several enzymes, including members of the alcohol dehydrogenase (ADH) and retinol dehydrogenase (RDH) families, can catalyze this reaction. nih.govmdpi.com In vitro studies have shown that among the different classes of mammalian alcohol dehydrogenases, ADH1 and ADH4 are capable of oxidizing retinol. researchgate.net

Mouse models with a disrupted Adh1 gene have provided strong in vivo evidence for the role of ADH1 in this process. nih.gov When administered a dose of retinol, Adh1 knockout mice exhibit a significant reduction in the metabolism of retinol to retinoic acid. nih.gov This failure to clear retinol leads to increased vitamin A toxicity. nih.govnih.gov Further genetic evidence indicates that retinaldehyde dehydrogenase Raldh1 (also known as Aldh1a1) functions downstream of ADH1 in the metabolic pathway, oxidizing the retinaldehyde produced by ADH1 to retinoic acid. nih.govclinpgx.org

Role in Vitamin A Homeostasis

ADH1 plays a crucial role in maintaining vitamin A homeostasis, which is the balance between storing and degrading retinol. nih.gov The liver is the central organ for regulating vitamin A homeostasis, storing the majority of the body's vitamin A. grantome.com ADH1 contributes to this balance by facilitating the degradation of excess retinol into retinoic acid, thus protecting against the toxic effects of high dietary vitamin A. nih.gov

The function of ADH1 in vitamin A homeostasis is in opposition to that of cellular retinol-binding protein 1 (CRBP1), which promotes the storage of retinol as retinyl esters. nih.govnih.gov While CRBP1 ensures that sufficient retinol is stored to prevent vitamin A deficiency, ADH1 ensures that excess retinol is metabolized to avert toxicity. nih.gov Studies on mice lacking both Crbp1 and Adh1 have shown that the loss of ADH1 can counteract the excessive loss of liver retinyl esters seen in mice lacking only Crbp1, thereby restoring a more normal vitamin A balance. nih.gov This demonstrates the opposing yet complementary roles of these two proteins in maintaining the delicate equilibrium of vitamin A in the body. nih.gov

Intersections with Other Metabolic Pathways

The Alcohol Dehydrogenase 1 (ADH1) enzyme, a member of the medium-chain dehydrogenase/reductase superfamily, is a critical component in a variety of metabolic routes beyond its well-known role in ethanol catabolism. ebi.ac.uknih.gov This zinc-containing enzyme facilitates the reversible oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, a reaction crucial for both detoxification and biosynthesis. ebi.ac.ukwikipedia.org Research has illuminated the significant intersections of ADH1 with several other key metabolic pathways, highlighting its broader physiological importance.

ADH1 is intricately linked with glycerol (B35011) metabolism, particularly under anaerobic conditions in organisms like the yeast Saccharomyces cerevisiae. During anaerobic fermentation, the production of glycerol is essential for regenerating the NAD+ consumed during glycolysis, thereby maintaining the cellular redox balance. nih.govnih.gov This process is initiated by the reduction of the glycolytic intermediate dihydroxyacetone phosphate (B84403) to glycerol-3-phosphate, which is then dephosphorylated to glycerol. nih.govnih.gov

Studies have shown that modulating ADH1 activity directly impacts glycerol yields. Engineering efforts in S. cerevisiae that involve the deletion of alcohol dehydrogenase genes have led to an increased production of glycerol. nih.gov Conversely, overexpression of ADH1 can influence the flux of carbon away from glycerol and towards ethanol. wikipedia.org In certain engineered yeast strains, eliminating glycerol production is possible by providing an alternative pathway for NADH reoxidation, demonstrating the tight coupling between ethanol fermentation, catalyzed by ADH, and glycerol synthesis. nih.gov This interplay is crucial in industrial applications where maximizing or minimizing the production of either ethanol or glycerol is desired. nih.govresearchgate.net

| Genetic Modification | Organism | Effect on Glycerol Production | Effect on Ethanol Production |

|---|---|---|---|

| ADH gene deletion | S. cerevisiae | Increased | Decreased |

| ADH1 overexpression | S. cerevisiae | Decreased | Increased |

| ADH1 promoter controlling GPD1 | S. cerevisiae | Increased (Three-fold) | Reduced |

Human Class I ADH enzymes play a significant role in bile acid metabolism. researchgate.net Chronic alcohol consumption is known to alter metabolic pathways, including those for bile acids. Specifically, ADH1 enzymes participate in the synthesis and modification of bile acids. For instance, ADH1B has been shown to oxidize the bile alcohol 5β-cholestane-3α,7α,12α,26-tetrol, an intermediate in bile acid synthesis. researchgate.net Furthermore, ADH1C is identified as a key 3β-hydroxysteroid dehydrogenase in human liver cytosol, responsible for the epimerization of iso bile acids to 3α-hydroxy bile acids, which are then secreted into the bile. researchgate.net

ADH1 activity is also connected to lipid biosynthesis, a link that has been explored in both mammals and fungi. In the liver, the metabolism of ethanol via ADH1 leads to a significant increase in the NADH/NAD+ ratio. This altered redox state inhibits β-oxidation (the breakdown of fatty acids) and promotes fatty acid synthesis, which can lead to the accumulation of triglycerides in the liver, a condition known as fatty liver.

Research in the oleaginous fungus Mucor circinelloides provides more direct evidence for the role of ADH1 in lipid accumulation. Deletion of the adh1 gene in this fungus resulted in an 85-90% reduction in ethanol production and a parallel decrease in lipid and fatty acid content. This suggests that ADH1, or its product ethanol, is important for lipid biosynthesis in this organism. The study also investigated the transcriptional levels of key genes involved in fatty acid biosynthesis, such as fatty acid synthase (fas) and acetyl-CoA carboxylase (acc), to understand the molecular basis of this connection. In other microorganisms, alcohol dehydrogenases are also involved in the final steps of converting fatty acyl-CoA or fatty acyl-ACP to fatty alcohols, which are important components of waxes and other lipids.

Current research has not established a direct enzymatic role for ADH1 or other ADH isoforms within the primary pathways of serine biosynthesis or degradation.

Comparative and Evolutionary Genomics of ADH1 Genes

The evolution of the ADH gene family is a classic example of gene duplication and functional divergence. wikipedia.org Genetic evidence suggests that a glutathione-dependent formaldehyde dehydrogenase, identical to a class III alcohol dehydrogenase (ADH3/ADH5), is the ancestral enzyme for the entire ADH family. wikipedia.org Subsequent gene duplication events and mutations led to the evolution of other ADH classes, including ADH1. wikipedia.org

Phylogenetic analyses of ADH genes across diverse taxa, including mammals, plants, and fungi, reveal a complex history of gene duplication, loss, and conversion events. ebi.ac.uk In vertebrates, ADH classes share about 60% amino acid sequence identity, while isoenzymes within the same class, such as the human ADH1A, ADH1B, and ADH1C, share over 90% identity. ebi.ac.uk

The evolutionary history of primate Class I ADHs is particularly marked by multiple duplications. Phylogenetic trees constructed from ADH1 sequences show that multiple ADH forms in humans arose after mammalian radiation. Analysis of both coding (exonic) and non-coding (intronic) sequences has been used to date these duplication events. Such analyses suggest that the paralogs found in Old World monkeys, New World monkeys, and hominoids arose from duplications that occurred shortly before the divergence of these groups. Gene conversion, a process where one gene sequence replaces another, has also played a significant role in the evolution of these genes, leading to reticulate (net-like) evolutionary patterns.

Similar duplication events have been observed in other lineages. For example, studies in fruit flies of the family Tephritidae suggest that the duplication of an ancestral Adh gene into Adh1 and Adh2 occurred before the speciation within the family. In the grass family (Poaceae), analysis of the Adh1 locus has been used to construct molecular phylogenies and estimate evolutionary rates. These studies highlight how gene duplication provides the raw material for molecular innovation, allowing for the evolution of enzymes with new or refined functions in response to changing environments and lifestyles.

| Lineage | Key Evolutionary Event | Inferred Timing | Significance |

|---|---|---|---|

| General | Divergence from ancestral ADH3/ADH5 | Ancient | Origin of the ADH family through duplication. wikipedia.org |

| Primates | Multiple ADH1 duplications (e.g., ADH1A, 1B, 1C) | Shortly predating divergence of Old and New World monkeys. | Adaptation to changing diets and lifestyles. |

| Tephritidae (Fruit Flies) | Duplication of ancestral Adh into Adh1 and Adh2 | Prespeciation event within the family. | Provides a model for studying gene duplication history. |

| Saccharomyces (Yeast) | Adh1-Adh2 duplication | Estimated ~80 million years ago. | Associated with adaptation to ethanol-rich environments (fleshy fruits). |

Allelic Variation and Polymorphisms

Genetic polymorphisms in the genes encoding alcohol dehydrogenase enzymes lead to variations in their catalytic properties, influencing how individuals metabolize alcohol. fortuneonline.org The class I ADH genes, particularly ADH1B and ADH1C, are known to be quite polymorphic. plos.org

For the ADH1B gene, three functional alleles have been identified: ADH1B1, ADH1B2, and ADH1B3. fortuneonline.orgplos.org The ADH1B1 allele encodes a β1 subunit with arginine at position 47. fortuneonline.org The well-characterized ADH1B2 allele, common in Asian populations, results from a G-to-A base transition in exon 3, leading to a substitution of arginine with histidine at codon 47 (Arg47His). fortuneonline.orgrsdjournal.org This single nucleotide polymorphism (SNP), also denoted as rs1229984, results in a "super active" enzyme with a 40-fold higher activity compared to the enzyme encoded by the common *ADH1B1/1 genotype. fortuneonline.orgnih.gov The ADH1B*3 allele, predominantly found in individuals of African descent, encodes a β3 subunit with cysteine at position 370. fortuneonline.org

The ADH1C gene also has two common alleles, ADH1C1 and ADH1C2, which result in amino acid substitutions at positions 272 (Arginine to Glutamine) and 350 (Isoleucine to Valine). plos.orgnih.gov However, the functional effects of these ADH1C variations have sometimes been attributed to their linkage disequilibrium with the highly influential ADH1B Arg48His polymorphism. nih.gov

The distribution of these alleles varies significantly across different global populations. For instance, the ADH1B2 allele is highly prevalent among East Asian populations but less common in people from India. plos.org In a study of a Nepalese population, the ADH1B1 allele was found at a frequency of 97.55%, while the ADH1B2 allele was at 2.45%. fortuneonline.org Similarly, in a study in northeastern Brazil, the ADH1B1 allele was predominant in both control (93%) and patient (97%) groups. rsdjournal.org

Below is a table summarizing key allelic variations in the ADH1B gene.

| Allele | Key Polymorphism | Amino Acid Change | Encoded Subunit | Associated Population (Prevalence) |

| ADH1B1 | Reference | Arginine at position 47 | β1 | Common worldwide |

| ADH1B2 | rs1229984 (G>A) | Arginine to Histidine at position 47 (Arg47His) | β2 | Common in East Asian populations |

| ADH1B*3 | Cysteine at position 370 | β3 | Primarily found in people of African descent |

Evolutionary Selection Pressures on the ADH1 Locus

The genetic diversity observed at the ADH1 locus, particularly in the ADH1B gene, has been shaped by various evolutionary pressures. nih.gov Evidence strongly suggests that positive selection has acted on certain ADH1B variants. nih.govnih.gov The ADH1B*48His variant (also known as Arg47His or rs1229984), which leads to a more rapid metabolism of ethanol, is a key example. nih.gov It is hypothesized that the rise of agriculture during the Neolithic period, approximately 7,000 to 10,000 years ago, and the subsequent increase in the availability of fermented foods and beverages, created a selective force favoring this variant. nih.gov This rapid metabolism of ethanol to acetaldehyde can cause adverse physiological reactions, which may have conferred a protective effect against alcoholism. researchgate.net

This signature of positive selection at the ADH1B locus appears to be an instance of convergent evolution, having been observed independently in both East Asian and European populations. nih.govnih.gov In East Asians, the emergence of the ADH1B*48His variant is timed closely to the domestication of rice in China. nih.gov More recent analyses suggest a significant expansion of the haplogroup carrying this allele around 2,800 years ago. nih.gov In certain African populations, haplotypes carrying selected variants in the ADH region were introduced from West Eurasia within the last ~2,000 years and subsequently underwent positive selection. nih.gov

Beyond positive selection, other evolutionary forces have also been at play. Analysis of synonymous and non-synonymous substitution ratios between human, chimpanzee, and mouse ADH1B cDNA suggests the presence of purifying selection, which indicates that the ADH1 system has been evolutionarily conserved for high efficiency, possibly to allow for the consumption of fermented fruits. nih.gov Additionally, some researchers have proposed that stabilizing and divergent selection have also contributed to the genetic landscape of the ADH1B gene in Asian populations. nih.gov The strong evolutionary signals at this locus may not be solely related to alcohol metabolism, hinting at other, not yet fully understood, functions of the ADH1B enzyme that have been subject to selective pressures. nih.gov

Orthologs and Paralogs Across Species

Homologous genes, which share a common evolutionary ancestor, are categorized as either orthologs or paralogs. Orthologs are genes in different species that evolved from a common ancestral gene through a speciation event, while paralogs are genes within the same genome that arose from a gene duplication event. sums.ac.irbiorxiv.org Distinguishing between these is crucial, as orthologs are more likely to retain the ancestral function compared to paralogs, which may evolve new functions (neofunctionalization) or divide the original function (subfunctionalization). sums.ac.irbiorxiv.org

The alcohol dehydrogenase gene family, including ADH1, has a complex evolutionary history involving both speciation and gene duplication events, resulting in numerous orthologs and paralogs across different species. In humans, the ADH family consists of seven genes (ADH1-ADH7) that encode medium-chain alcohol dehydrogenases. fortuneonline.orgrsdjournal.org The class I genes, ADH1A, ADH1B, and ADH1C, are considered paralogs that arose from gene duplication events. ucl.ac.uk The phylogeny of primate ADH1 paralogs shows where gene duplications occurred relative to the divergence of primate lineages. figshare.com

This pattern of duplication and divergence is not limited to primates. In cactophilic Drosophila species, such as Drosophila mojavensis and Drosophila arizonae, there are two functional Adh paralogs: Adh-1, expressed in larvae and ovaries, and Adh-2, expressed in adults. nih.gov The evolution of these paralogs has been influenced by the specific alcohol compositions of their cactus hosts. nih.gov

Similarly, studies on the related aldehyde dehydrogenase (ALDH) gene family reveal complex orthologous and paralogous relationships. For example, within the Aldh1a gene family, rodents possess a fourth paralog (Aldh1a4 in rats and Aldh1a7 in mice) that originated from a tandem duplication event after the rodent lineage diverged from the human lineage. nih.gov Careful analysis of the genomic neighborhoods of these genes is necessary to correctly identify them as orthologs or paralogs, as reciprocal gene loss in different lineages can sometimes lead to the misinterpretation of paralogs as orthologs. nih.gov

Genetic Manipulation and Functional Studies of ADH1

Gene Knockout and Deletion Studies

To investigate the in vivo functions of ADH1, researchers have employed genetic manipulation techniques, primarily gene knockout and deletion, in various model organisms. These studies involve creating mutant strains or organisms where the ADH1 gene is rendered non-functional, allowing for a comparison of their phenotype with the wild type.

In the oleaginous fungus Mucor circinelloides, the adh1 gene was deleted via homologous recombination to study its role in metabolism. nih.govresearchgate.netresearchgate.net Similarly, in the yeast Saccharomyces cerevisiae, the deletion of ADH1 was performed to analyze its impact on ethanol production. nih.gov In some cases, the deletion of ADH1 alone was not sufficient to completely abolish a function due to compensation from other ADH isozymes, necessitating the deletion of all known ADH genes for a stable effect. nih.gov In the plant model Arabidopsis thaliana, T-DNA insertion mutants, such as adh1-1 (SALK_052699) and adh1-2 (SALK_825718), have been isolated to elucidate the role of ADH1 in stress response. nih.gov Mouse models with Adh knockouts have also been instrumental in understanding its role in retinoid metabolism. nih.gov

Gene knockout studies have revealed the significant role of ADH1 in cellular metabolism. In Mucor circinelloides, deletion of the adh1 gene (ΔMcADH1) had no prominent effect on growth under normal oxygen conditions. nih.gov However, it severely impaired lipid and fatty acid production, with the total lipid and fatty acid content in the knockout strain being reduced by 15.4% and 14.66%, respectively, compared to the wild-type strain. nih.gov This deletion also led to an 85-90% reduction in the concentration of ethanol in the fermented broth, indicating that ADH1 is the primary enzyme for ethanol production in this fungus under aerobic conditions. nih.govresearchgate.net Interestingly, the impaired lipid production in the mutant could be restored by supplementing the culture medium with 0.5% external ethanol, suggesting a link between ADH1-produced ethanol and lipid biosynthesis. nih.govresearchgate.net

In Saccharomyces cerevisiae, deleting ADH1 alone caused a decrease in ethanol production, but this effect was partially compensated for by the upregulation of other ADH isozyme genes. nih.gov Mouse knockout models have demonstrated a postnatal function for the ADH enzyme family in clearing excess retinol to prevent vitamin A toxicity and in generating retinoic acid for survival during vitamin A deficiency. nih.gov

The following table summarizes the metabolic impact of ADH1 gene deletion in Mucor circinelloides.

| Strain | Ethanol Production | Lipid Content | Total Fatty Acid Content |

| Wild Type (WJ11) | Normal (Max ~5.8 g/L) | Normal | Normal |

| adh1Δ Knockout | Reduced by 85-90% | Reduced by 15.4% | Reduced by 14.66% |

The ADH1 enzyme is crucial for stress responses in plants. In Arabidopsis thaliana, the expression of the AtADH1 gene is significantly induced by various abiotic and biotic stresses, including cold, salt, drought, and pathogen infection. nih.gov Studies using adh1 knockout mutants have provided insights into its specific roles.

During cold stress, adh1 mutants of Arabidopsis exhibit altered metabolic profiles compared to wild-type plants. nih.gov Under freezing treatment, the mutant accumulates lower levels of key metabolites such as sucrose, glycine (B1666218), fumaric acid, and succinic acid. nih.govresearchgate.net This indicates that ADH1 plays an important role in the metabolic adjustments that confer cold tolerance. nih.gov Correlation-based network analysis revealed that the adh1 mutation affects the normal connectedness of certain metabolites under cold shock, highlighting its role in maintaining metabolic stability. nih.govresearchgate.net While overexpression of AtADH1 enhances resistance to cold, salt, and drought, the knockout mutants surprisingly showed no significant difference in resistance to these stresses compared to the wild type in one study, suggesting functional redundancy or complex regulatory networks. nih.gov However, another investigation focused specifically on freezing stress found that adh1 mutants were more sensitive to lethal high temperatures following cold treatment compared to the wild type, reinforcing the role of ADH1 in temperature stress response. researchgate.net The enzyme is also implicated in responses to water stress induced by polyethylene (B3416737) glycol (PEG), where its activity and gene expression are upregulated. researchgate.net

Role in Virulence and Pathogenicity (e.g., fungi)

Alcohol dehydrogenase 1 (ADH1) is a key metabolic enzyme in fungi, playing a crucial role in processes beyond simple ethanol production, extending to virulence and pathogenicity. nih.govtandfonline.com In the opportunistic human pathogen Candida albicans, ADH1 is integral to its pathogenic capabilities. tandfonline.combohrium.com Deletion of the ADH1 gene in C. albicans has been shown to significantly reduce the fungus's virulence. nih.gov This reduction is observed in several aspects of its pathogenic lifecycle, including adhesion to host cells, the formation of hyphae (filamentous structures that are critical for tissue invasion), and the development of biofilms, which are structured communities of cells that are notoriously resistant to antifungal treatments. nih.gov The expression of virulence-related genes such as ALS1, ALS3, and HWP1 is also downregulated in the absence of ADH1. nih.gov

Furthermore, ADH1's role in pathogenicity is linked to the bioenergetics of the fungal cell. While the deletion of ADH1 does not seem to affect glycolysis, it leads to increased levels of reactive oxygen species (ROS), decreased mitochondrial membrane potential, and lower intracellular ATP content. nih.gov This suggests that ADH1 is important for maintaining the proper energetic balance required for the expression of virulence factors. nih.gov In the entomopathogenic fungus Metarhizium anisopliae, ADH1 is expressed during the infection process and is necessary for its virulence against insect hosts. frontiersin.orgnih.gov Similarly, in the plant pathogen Fusarium oxysporum, the disruption of ADH1 impairs its growth under hypoxic conditions and affects its ability to cause disease in tomato plants. frontiersin.org The function of ADH1 in converting acetaldehyde to ethanol is also considered a detoxification strategy, as high concentrations of acetaldehyde can be toxic to fungal cells and inhibit growth, particularly under low oxygen conditions. frontiersin.org

Overexpression Studies

Overexpression studies of the ADH1 gene, particularly in the yeast Saccharomyces cerevisiae, have been conducted to investigate its impact on fermentation efficiency and other metabolic processes. researchgate.net In one study, the ADH1 gene was overexpressed in an industrial strain of S. cerevisiae used for tequila production. researchgate.net The results showed that the recombinant strains with overexpressed ADH1 exhibited higher alcohol dehydrogenase enzymatic activity compared to the wild-type strain. researchgate.net While the overexpression did not significantly increase ethanol formation on its own, when combined with the overexpression of the hexose (B10828440) transporter gene HXT1, the fermentative efficiency of the yeast was improved. researchgate.net

It's important to note that overexpression of ADH1 alone in certain engineered yeast strains may not lead to increased ethanol production. google.com This highlights the complexity of metabolic engineering and the interplay between different genes and pathways. In S. cerevisiae, there are five alcohol dehydrogenase genes (ADH1-5), with Adh1p being the primary enzyme for converting acetaldehyde to ethanol during fermentation. google.com The expression of ADH1 is constitutive but can be repressed under highly aerobic conditions or when grown on non-fermentable carbon sources. google.comnih.gov

Site-Directed Mutagenesis and Point Mutations

Site-directed mutagenesis is a powerful technique used to understand the structure-function relationship of enzymes like ADH1 by introducing specific changes to their amino acid sequence. nih.govoup.com Studies on various alcohol dehydrogenases have utilized this method to probe the roles of conserved amino acid residues in catalysis and substrate binding. nih.govacs.org For instance, in Drosophila alcohol dehydrogenase, mutations of conserved residues Tyr152 and Lys156 resulted in an inactive enzyme, indicating their direct involvement in the catalytic process. nih.gov Similarly, mutations of conserved glycine residues (Gly130, Gly133, and Gly184) also led to inactivation, suggesting their importance in maintaining the structural integrity of the active site. nih.gov

Point mutations in the Adh1 gene can have significant physiological consequences. In rice, a single point mutation in the Adh1 gene (G106 to A) resulted in an amino acid substitution (E36K) that led to reduced ADH activity. researchgate.net This reduction in activity was linked to a repression of coleoptile elongation under submerged conditions, likely due to an ATP deficiency. researchgate.net This demonstrates that even a single amino acid change can impact the enzyme's function and have a cascading effect on the organism's phenotype. In humans, single nucleotide polymorphisms (SNPs) in the ADH1B and ADH1C genes result in enzyme variants with different kinetic properties, influencing an individual's rate of ethanol metabolism. nih.govyoutube.com

| Organism | Mutation | Effect on ADH1 Function | Phenotypic Consequence |

| Drosophila melanogaster | Tyr152 -> Glu/Gln; Lys156 -> Ile | Inactive enzyme | - |

| Drosophila melanogaster | Gly130 -> Cys; Gly133 -> Ile; Gly184 -> Leu | Inactive enzyme | - |

| Rice (Oryza sativa) | E36K | Reduced ADH activity | Repression of coleoptile elongation under submergence |

| Human | ADH1B/ADH1C SNPs | Altered kinetic properties | Varied rates of ethanol metabolism |

Reporter Gene Assays for Promoter Activity

Reporter gene assays are a fundamental tool for studying the regulation of gene expression, including that of the ADH1 gene. thermofisher.com In these assays, the promoter region of the gene of interest (in this case, the ADH1 promoter) is linked to a reporter gene that encodes an easily detectable protein, such as luciferase or beta-galactosidase. thermofisher.comyoutube.com This construct is then introduced into cells, and the activity of the reporter protein is measured to infer the activity of the promoter. thermofisher.com

This technique allows researchers to identify the specific DNA sequences (cis-acting elements) within the promoter that are responsible for regulating gene expression and the transcription factors (trans-acting factors) that bind to these sequences. thermofisher.com For example, reporter gene assays have been used to demonstrate that the distance between upstream activation sequences and the TATA box in a promoter can affect its strength in yeast. researchgate.net While specific examples of reporter gene assays for the ADH1 promoter were not detailed in the provided search results, the principles of this methodology are broadly applicable to studying its regulation. thermofisher.comyoutube.comnih.gov The ADH1 terminator sequence has also been used in reporter gene constructs to study transcriptional termination and its effects on gene expression. researchgate.net

Research Tools and Methodologies for ADH1 Studies

Recombinant Protein Production and Purification

The production of recombinant ADH1 protein is essential for detailed biochemical and structural studies. This is typically achieved by cloning the ADH1 gene into an expression vector, which is then introduced into a host organism, commonly Escherichia coli or the yeast Pichia pastoris. researchgate.netnih.govd-nb.info The host organism then produces large quantities of the recombinant protein. researchgate.netnih.gov Often, a tag, such as a polyhistidine (His-tag), is fused to the protein to facilitate its purification. researchgate.netnih.govd-nb.info

Purification of the recombinant ADH1 is commonly performed using affinity chromatography. researchgate.netnih.gov For His-tagged proteins, nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography is a widely used method. researchgate.netnih.gov The crude cell lysate containing the recombinant protein is passed through a column with Ni-NTA resin, which specifically binds the His-tagged protein. After washing away unbound proteins, the purified ADH1 can be eluted from the column. nih.gov Other purification steps, such as ion-exchange chromatography and size-exclusion chromatography, may also be employed to achieve a higher degree of purity. nih.gov The purity of the protein is typically assessed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). researchgate.netd-nb.info

| Host Organism | Expression Vector | Purification Method | Tag |

| Escherichia coli | pET11a, pET26b, pRSFDuet1 | Ni-NTA affinity chromatography | N-terminal His-tag |

| Pichia pastoris | - | Nickel column affinity chromatography | N-terminal or C-terminal His-tag |

| Escherichia coli | pET28a | - | N-terminal His6-tag |

Enzyme Activity Assays (e.g., spectrophotometric methods)

Spectrophotometric assays are the most common method for measuring the enzymatic activity of ADH1. creative-enzymes.comsigmaaldrich.combu.edu This method takes advantage of the change in absorbance that occurs when the cofactor nicotinamide adenine dinucleotide (NAD+) is reduced to NADH, or vice versa. creative-enzymes.combu.edu The reaction catalyzed by ADH1 involves the interconversion of an alcohol and an aldehyde or ketone, coupled with the reduction of NAD+ to NADH or the oxidation of NADH to NAD+. creative-enzymes.com

NADH has a characteristic absorbance maximum at 340 nm, while NAD+ does not absorb light at this wavelength. creative-enzymes.combu.edu Therefore, the rate of the reaction can be determined by monitoring the increase or decrease in absorbance at 340 nm over time using a spectrophotometer. sigmaaldrich.combu.edu One unit of ADH activity is typically defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of substrate per minute under specified conditions of pH and temperature. sigmaaldrich.combu.edu These assays can be performed with purified enzyme or in crude cell extracts to determine the level of ADH1 activity under different conditions. creative-enzymes.com

| Parameter | Description |

| Principle | Measures the change in absorbance at 340 nm due to the conversion of NAD+ to NADH or NADH to NAD+. |

| Wavelength | 340 nm |

| Cofactors | NAD+ or NADH |

| Substrates | Alcohols (e.g., ethanol) or aldehydes/ketones (e.g., acetaldehyde) |

| Unit Definition | 1 µmol of substrate converted per minute |

Genetic Engineering Techniques (e.g., CRISPR/Cas9, T-DNA insertion)

Genetic engineering techniques have become indispensable tools for elucidating the function of the Alcohol Dehydrogenase 1 (ADH1) enzyme. These methods allow for precise manipulation of the ADH1 gene, enabling researchers to study the effects of its absence or modification.

The CRISPR/Cas9 system has been widely adopted for its efficiency and precision in genome editing. In the yeast Saccharomyces cerevisiae, CRISPR/Cas9 has been used to disrupt the ADH2 gene, a member of the alcohol dehydrogenase family, to improve bioethanol production. nih.govresearchgate.net By creating frameshift mutations or complete deletions of the gene, researchers achieved up to a 74.7% increase in ethanol yield compared to the native strain. nih.gov Similarly, in the thermotolerant yeast Kluyveromyces marxianus, CRISPR/Cas9 was employed to disrupt a suite of alcohol dehydrogenase genes (KmADH1–7) to investigate their roles in ethanol and ethyl acetate biosynthesis. researchgate.net This research identified KmADH2 as critical for ethanol production. researchgate.net Beyond yeasts, the CRISPR/Cas9 system has been applied to human cell lines. For instance, deleting ADH1B in human adipose stem cells (ASCs) has been instrumental in understanding the enzyme's essential role in adipogenesis, the process of fat cell formation. nih.govpnas.org

In plant biology, T-DNA insertion mutagenesis is a well-established method for generating knockout mutants. nih.govnih.gov This technique utilizes the T-DNA segment from the Ti plasmid of Agrobacterium tumefaciens to integrate randomly into a plant's genome, potentially disrupting gene function. mpg.deresearchgate.netresearchgate.net Researchers have leveraged extensive libraries of Arabidopsis thaliana T-DNA insertion lines to screen for and isolate homozygous adh1 mutants. frontiersin.org These mutants are crucial for studying the physiological role of ADH1, such as its involvement in stress responses. frontiersin.org

Table 1: Application of Genetic Engineering Techniques in ADH1 Research

| Technique | Organism/Cell Line | Target Gene(s) | Key Findings |

|---|---|---|---|

| CRISPR/Cas9 | Saccharomyces cerevisiae | ADH2 | Disruption of ADH2 significantly increased bioethanol yield. nih.gov |

| CRISPR/Cas9 | Kluyveromyces marxianus | KmADH1-7 | KmADH2 was identified as critical for aerobic and anaerobic ethanol production. researchgate.net |

| CRISPR/Cas9 | Human Adipose Stem Cells | ADH1B | Deletion of ADH1B impairs adipocyte differentiation, highlighting its essential role in this process. nih.govpnas.org |

Metabolite Profiling and Omics Approaches

Metabolite profiling and other "omics" technologies provide a system-wide view of the molecular changes that occur due to the alteration of ADH1 function. These approaches are powerful for understanding the enzyme's role within broader metabolic networks.

Metabolite profiling, particularly using gas chromatography-mass spectrometry (GC-MS), has been applied to investigate the consequences of ADH1 deletion. In Arabidopsis adh1 mutants subjected to freezing stress, metabolite analysis revealed significant differences in the accumulation of various compounds compared to wild-type plants. nih.govresearchgate.net These included soluble sugars like sucrose and melibiose, amino acids such as asparagine, and organic acids including fumaric and succinic acid. frontiersin.orgnih.govresearchgate.net Such studies indicate that ADH1 plays a crucial role in the metabolic response to cold stress in plants. nih.govresearchgate.net Similarly, in the green alga Chlamydomonas reinhardtii, an adh1 insertional mutant showed a major rerouting of fermentative metabolism under anaerobic conditions. nih.gov This mutant accumulated extracellular lactate (B86563) and glycerol, which were not detected in wild-type cultures, and exhibited altered levels of acetate and formate, demonstrating a significant metabolic restructuring to maintain redox balance. nih.govresearchgate.net

Broader omics approaches, such as transcriptomics and multi-omics integration, are also shedding light on the regulatory networks involving ADH1. In engineered S. cerevisiae strains with deleted ADH genes, RNA sequencing and transcriptome analysis have been used to investigate the resulting changes in global gene expression. nih.gov In the context of human health, multi-omics systems approaches that integrate genome-wide association study (GWAS) data with transcriptomic and epigenomic information are being used to identify causal genes and variants associated with alcohol use disorder (AUD) and typical alcohol intake. nih.govfrontlinegenomics.com These integrative analyses help to fine-map complex genetic loci and provide biological insights into the mechanisms underlying alcohol-related behaviors. nih.gov

Table 2: Metabolite Changes in ADH1 Mutants

| Organism | Condition | Metabolites with Altered Levels | Research Finding |

|---|---|---|---|

| Arabidopsis thaliana | Freezing Stress | Increased: Melibiose, Fumaric acid, Succinic acid, Glycolic acid, Xylose. Decreased: Sucrose, Glycine, Glutaric acid, Maleic acid. | ADH1 is important for the metabolic response to cold stress. frontiersin.orgnih.gov |

In vitro and in vivo Model Systems

A variety of model systems, from cultured cells to whole organisms, are employed to investigate the diverse functions of ADH1.

In vitro models are essential for detailed mechanistic studies. Human adipose stem cells (ASCs) have been used to create ADH1B knockout models via CRISPR/Cas9. nih.govpnas.org These cell culture systems allow for controlled experiments demonstrating that ADH1B deficiency impairs adipocyte differentiation, reduces lipid droplet formation, and lowers triglyceride content. nih.gov Another powerful in vitro approach involves using recombinant human ADH isozymes to quantitatively assess their individual contributions to ethanol metabolism. researchgate.net This allows for the creation of kinetic models that can predict how genetic variations in ADH genes affect alcohol clearance in the liver and stomach. researchgate.net Furthermore, advanced 3D hydrogel-based models are being developed to study drug combinations, including those involving ADH1, in complex environments that better mimic physiological conditions. youtube.com

In vivo models provide crucial insights into the role of ADH1 in the context of a whole organism. The nematode Caenorhabditis elegans has emerged as a valuable model for studying aging. nih.gov Research has shown that increased activity of ADH-1 promotes longevity in C. elegans by reducing the age-related accumulation of toxic glycerol. nih.govbioworld.com This finding points to a conserved anti-aging mechanism. bioworld.com In plant science, Arabidopsis thaliana T-DNA insertion mutants of adh1 serve as a key in vivo system to study the gene's function in response to environmental challenges like freezing stress. nih.govresearchgate.net Mouse models have also been developed, such as Adh3-null mutant mice, which have been used to demonstrate the in vivo role of Class III ADH in systemic alcohol metabolism. researchgate.net However, the contribution of mouse models to understanding the specific role of human ADH1B has been somewhat limited, as mice lack an ADH gene with the same expression pattern, which is high in both the liver and adipose tissue in humans. nih.govpnas.org

Table 3: Comparison of Model Systems for ADH1 Research

| Model System | Type | Key Application | Major Findings/Advantages |

|---|---|---|---|

| Human Adipose Stem Cells (ASCs) | In vitro | Study of adipogenesis | CRISPR-mediated knockout showed ADH1B is essential for fat cell differentiation. nih.govpnas.org |

| Recombinant ADH Enzymes | In vitro | Kinetic analysis of ethanol metabolism | Allows for quantitative assessment of the metabolic capacity of different ADH variants. researchgate.net |

| Caenorhabditis elegans | In vivo | Aging and longevity studies | ADH-1 overexpression extends lifespan by reducing glycerol toxicity. nih.govbioworld.com |

| Arabidopsis thaliana | In vivo | Plant stress physiology | adh1 mutants are used to study the role of the enzyme in cold tolerance. frontiersin.orgnih.govresearchgate.net |

Adh 1 Exherin™ : N Cadherin Antagonist Research

Molecular Mechanism of Action of ADH-1

The primary mechanism of ADH-1 involves its direct interaction with N-cadherin, leading to the disruption of N-cadherin-mediated cell adhesion and signaling pathways. nih.gov This interference can trigger several downstream anti-cancer effects, including the induction of apoptosis (programmed cell death) in tumor and endothelial cells, and the disruption of tumor vasculature. wikipedia.orgdrugbank.comnih.gov

ADH-1 is designed to selectively target and bind to N-cadherin. wikipedia.orgnih.gov This specificity is crucial for its action, allowing it to interfere with N-cadherin functions without affecting other cellular processes. The binding has been shown to be specific in competitive inhibition assays, where the presence of unlabeled ADH-1 reduces the binding of labeled ADH-1 to N-cadherin-expressing cells. frontiersin.orgnih.gov This targeted interaction underpins its therapeutic potential.